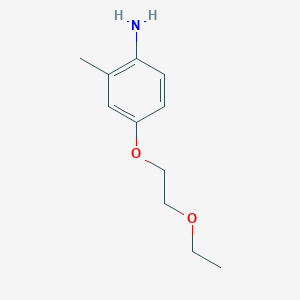

4-(2-Ethoxyethoxy)-2-methylaniline

Description

Evolution of Aromatic Amine Synthesis and Functionalization Methodologies

The synthesis of aromatic amines, or anilines, is a cornerstone of organic chemistry, with applications spanning from pharmaceuticals to advanced materials. stmarys-ca.eduacs.org Historically, the preparation of these compounds often relied on harsh reaction conditions and the use of hazardous reagents. Traditional methods for introducing an amino group to an aromatic ring include the reduction of nitroarenes, nucleophilic aromatic substitution, and the Hofmann and Curtius rearrangements. While effective, these methods can suffer from limitations such as poor functional group tolerance and the generation of significant waste.

Modern synthetic chemistry has ushered in an era of more sophisticated and efficient methodologies for aromatic amine synthesis. Key advancements include:

Transition Metal-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig and Chan-Lam aminations have revolutionized the formation of carbon-nitrogen bonds, allowing for the coupling of aryl halides or pseudo-halides with a wide range of amines under relatively mild conditions. acs.org These methods offer excellent functional group compatibility and control over the reaction.

Direct C-H Amination: A more recent and atom-economical approach involves the direct functionalization of a carbon-hydrogen bond on an aromatic ring to form a C-N bond. acs.org This strategy avoids the need for pre-functionalized starting materials, streamlining the synthetic process. acs.org

Photoredox Catalysis: This emerging field utilizes light to drive chemical reactions, enabling the formation of C-N bonds under exceptionally mild conditions. It has shown promise in the synthesis of complex amine-containing molecules. acs.org

These advanced methodologies have not only facilitated the synthesis of known aromatic amines but have also opened doors to the creation of novel and highly functionalized structures like 4-(2-Ethoxyethoxy)-2-methylaniline.

Significance of Oligo(ethylene glycol) Ether Moieties in Tailoring Molecular Properties

The "ethoxyethoxy" group in this compound is a short oligo(ethylene glycol) (OEG) ether moiety. The incorporation of OEG chains into organic molecules has become a powerful strategy for fine-tuning their physical and chemical properties. rsc.orgrsc.org

Key properties influenced by OEG moieties include:

Solubility: OEG chains are known for their hydrophilicity, which can significantly enhance the solubility of otherwise poorly soluble molecules in polar solvents, including water. rsc.org This is a crucial attribute for applications in biological systems and for processing in environmentally friendly solvents. rsc.org

Polarity and Flexibility: The ether linkages in OEG chains impart polarity and conformational flexibility to the molecule. rsc.org This can influence intermolecular interactions, such as crystal packing and self-assembly, which are critical in materials science. rsc.org

Biocompatibility: Poly(ethylene glycol) and its shorter oligomers are well-known for their biocompatibility and are widely used in drug delivery and other biomedical applications.

Ion Coordination: The oxygen atoms within the ether chain can coordinate with metal cations, similar to crown ethers, which can be exploited in the design of sensors and ion-conductive materials. nih.gov

In the context of this compound, the ethoxyethoxy side chain is expected to modulate its solubility, polarity, and intermolecular interactions, making it a versatile building block for a range of applications.

Positioning of this compound within the Landscape of High-Value Chemical Precursors

This compound serves as a high-value chemical precursor, meaning it is a starting material for the synthesis of more complex and often more valuable molecules. Its value stems from the combination of its functional groups:

Aromatic Amine: The primary amine group is a versatile functional handle for a wide array of chemical transformations, including diazotization, acylation, alkylation, and participation in cross-coupling reactions to form new C-N bonds. This allows for its incorporation into a diverse range of molecular architectures.

Substituted Aromatic Ring: The methyl and ethoxyethoxy substituents on the aniline (B41778) ring influence its electronic properties and steric environment. The electron-donating nature of these groups activates the ring towards electrophilic substitution, while their positions direct incoming groups to specific locations on the ring, enabling regioselective synthesis.

Oligo(ethylene glycol) Moiety: As discussed, this group imparts desirable physicochemical properties, such as enhanced solubility and potential for ion coordination.

The combination of these features makes this compound a valuable intermediate in the synthesis of:

Dyes and Pigments: The chromophoric properties of the aniline core can be tuned by chemical modification to produce a wide range of colors.

Pharmaceuticals: The aniline scaffold is a common feature in many drug molecules. The specific substitution pattern of this compound could lead to the development of new therapeutic agents.

Polymers and Materials: The amine functionality allows for its polymerization or grafting onto other materials. The ethoxyethoxy group can influence the properties of the resulting polymers, such as their processability and performance in applications like organic electronics. rsc.orgacs.org

Overview of Academic Research Trajectories for this compound and Structurally Related Compounds

While specific academic research focusing solely on this compound is not extensively documented in publicly available literature, research on structurally related compounds provides insight into its potential areas of investigation.

Research on substituted anilines is a vibrant area of academic inquiry. For instance, studies on similar molecules like 4-methoxy-2-methylaniline (B89876) and 4-ethyl-2-methylaniline (B3056488) focus on their synthesis and use as intermediates in the preparation of more complex molecules. sigmaaldrich.comnih.gov The synthesis of 2-ethyl-4-methoxyaniline (B1321530) from o-nitroethylbenzene highlights the multi-step processes often involved in creating specifically substituted anilines. researchgate.net

Future research on this compound is likely to follow several trajectories:

Development of Novel Synthetic Routes: Exploration of more efficient and sustainable methods for its synthesis, potentially utilizing C-H activation or photoredox catalysis.

Investigation of its Physicochemical Properties: Detailed characterization of its solubility, thermal stability, and electronic properties to better understand its potential applications.

Application in Materials Science: Incorporation of this compound into polymers, dyes, or other functional materials and evaluation of their performance.

Exploration in Medicinal Chemistry: Use as a building block for the synthesis of new bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-ethoxyethoxy)-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-13-6-7-14-10-4-5-11(12)9(2)8-10/h4-5,8H,3,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJTZOMCLVBCJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC(=C(C=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 2 Ethoxyethoxy 2 Methylaniline

Precursor Synthesis and Functional Group Interconversion

The assembly of the target molecule relies on the synthesis of key precursors and the interconversion of functional groups to build the final structure. This involves creating the substituted aniline (B41778) core and attaching the ether side chain in a controlled manner.

The formation of the 2-methylaniline core with a functional group at the 4-position, suitable for etherification, is a critical step. The directing effects of substituents on the aromatic ring are harnessed to achieve the desired 1,2,4-substitution pattern.

A common strategy begins with a commercially available, appropriately substituted benzene (B151609) ring. For instance, synthesis can commence from m-cresol (3-methylphenol) or 2-methylaniline itself.

Starting from m-Cresol: A typical route involves the nitration of m-cresol. The hydroxyl and methyl groups are ortho-, para-directing. Nitration will yield a mixture of isomers, including the key intermediate, 2-methyl-4-nitrophenol. Separation of this isomer is followed by the reduction of the nitro group to an amine.

Starting from 2-Methylaniline (o-toluidine): To introduce a functional group at the para-position, the highly activating amino group must first be protected to prevent side reactions and control regioselectivity. This is commonly achieved through acetylation to form N-(2-methylphenyl)acetamide. The resulting acetamido group is an ortho-, para-director, and subsequent electrophilic aromatic substitution, such as halogenation (e.g., bromination), can introduce a group at the 4-position. google.com The protecting group is then removed via hydrolysis to regenerate the aniline. google.com

Another approach involves multi-component reactions, where acyclic precursors are condensed to form the substituted aniline ring system in a single pot, offering a more convergent synthetic design. beilstein-journals.orgrsc.org

| Starting Material | Key Reaction Steps | Advantages | Challenges |

|---|---|---|---|

| m-Cresol | 1. Nitration 2. Isomer Separation 3. Reduction of Nitro Group | Readily available starting material. | Formation of multiple isomers requires purification. |

| 2-Methylaniline | 1. Protection (e.g., Acetylation) 2. Electrophilic Substitution (e.g., Bromination) 3. Deprotection (Hydrolysis) | High regioselectivity for para-substitution. | Adds two steps (protection/deprotection) to the sequence. |

The 2-ethoxyethoxy side chain is typically introduced via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with a suitable alkyl halide.

The precursor for this step is a 2-methylaniline derivative with a hydroxyl group at the 4-position (i.e., 4-amino-3-methylphenol). The synthesis of this precursor can be achieved by the reduction of 2-methyl-4-nitrophenol. The phenolic hydroxyl group is deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide. This intermediate is then reacted with an alkylating agent such as 2-chloroethoxyethane or 2-bromoethoxyethane to form the desired ether linkage.

An alternative approach involves using ethylene carbonate or ethylene oxide to react with the phenol, a process known as ethoxylation. This can sometimes be performed under solvent-free conditions using heterogeneous catalysts.

A complete synthetic pathway for 4-(2-Ethoxyethoxy)-2-methylaniline requires careful integration of the steps outlined above. The order of reactions is crucial to avoid unwanted side reactions and maximize yield.

Proposed Synthetic Route:

Nitration: Start with m-cresol and perform nitration to produce 2-methyl-4-nitrophenol.

Etherification: React 2-methyl-4-nitrophenol with a base and 2-chloroethoxyethane via the Williamson ether synthesis. Performing this step before the nitro reduction prevents the amine from competing as a nucleophile. This yields 1-(2-ethoxyethoxy)-2-methyl-4-nitrobenzene.

Reduction: Reduce the nitro group of 1-(2-ethoxyethoxy)-2-methyl-4-nitrobenzene to the primary amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).

Optimization of this process involves selecting appropriate solvents, controlling reaction temperatures, and choosing catalysts that provide high conversion and selectivity. For example, the choice of base and solvent in the etherification step can significantly impact the reaction rate and yield.

Chemical Transformations and Derivatization Strategies

The synthesized this compound possesses two primary reactive sites: the aniline nitrogen and the ether linkages. These sites allow for a range of chemical transformations and the creation of various derivatives.

The primary amino group of the aniline is a versatile functional handle for further molecular elaboration.

N-Alkylation: The aniline nitrogen can act as a nucleophile to react with alkyl halides, introducing alkyl groups. The reaction of aniline with methanol in the presence of specific catalysts can yield N-methylaniline derivatives. google.com Visible-light-induced methods have also been developed for the N-alkylation of anilines, offering a metal-free alternative. nih.gov

N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of amides. This transformation is often used to protect the amino group or to synthesize more complex molecules. For example, reaction with acetyl chloride in the presence of a base would yield N-(4-(2-ethoxyethoxy)-2-methylphenyl)acetamide.

Condensation Reactions: The aniline can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). nih.gov It can also react with α-oxoesters in the presence of catalysts to form various heterocyclic structures. acs.org

| Reaction Type | Typical Reagents | Product Class |

|---|---|---|

| N-Alkylation | Alkyl halides (e.g., CH₃I), Alcohols (e.g., CH₃OH) with catalyst | Secondary or Tertiary Amines |

| N-Acylation | Acyl chlorides (e.g., CH₃COCl), Acid anhydrides | Amides |

| Condensation | Aldehydes, Ketones | Imines (Schiff Bases) |

Ether linkages are generally stable but can be cleaved under specific, often harsh, conditions. wikipedia.org

Cleavage: The C-O bonds of the ether can be cleaved by strong acids, typically hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.comlibretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com For an aryl alkyl ether, cleavage will always yield a phenol and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is resistant to Sₙ1 or Sₙ2 attack. libretexts.orgmasterorganicchemistry.com In the case of this compound, treatment with excess HBr would likely cleave both ether bonds, ultimately yielding 4-amino-3-methylphenol, bromoethane, and 1,2-dibromoethane.

Further Elongation: While less common than cleavage, elongation of the side chain could theoretically be achieved. This would require a multi-step process, potentially involving cleavage to the corresponding alcohol, conversion of the alcohol to a leaving group (e.g., a tosylate), and subsequent reaction with another alcohol-containing nucleophile.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of this compound, the regiochemical outcome of EAS is governed by the cumulative directing effects of the three substituents on the benzene ring: the amino (-NH2) group, the 2-methyl (-CH3) group, and the 4-(2-ethoxyethoxy) [-O(CH2)2O(CH2)CH3] group.

Directing Effects : The amino group is a powerful activating group and a strong ortho, para-director. The alkoxy group at the para position is also activating and ortho, para-directing. The methyl group at the ortho position is a weakly activating group and an ortho, para-director.

Predicted Regioselectivity : The positions ortho to the strongly activating amino group (positions 3 and 5) are the most likely sites for electrophilic attack. Position 3 is sterically hindered by the adjacent methyl and ethoxyethoxy groups. Therefore, substitution is most favored at position 5.

However, the high reactivity of the aniline ring, driven by the -NH2 group, can lead to challenges such as polysubstitution and oxidation, particularly under harsh acidic conditions required for nitration and sulfonation. Direct nitration, for instance, can lead to oxidation of the aniline and the formation of the meta-directing anilinium ion in the acidic medium. To control this reactivity and achieve selective monosubstitution, the amino group is often protected, typically through acetylation to form an acetanilide. The resulting N-acetyl group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled reactions.

| Reaction | Electrophile | Typical Conditions | Predicted Major Product (on unprotected aniline) | Comments |

|---|---|---|---|---|

| Halogenation (Bromination) | Br₂ | Aqueous or non-polar solvent | 3,5-Dibromo-4-(2-ethoxyethoxy)-2-methylaniline | High reactivity often leads to polysubstitution. Amino group protection is needed for monosubstitution. |

| Nitration | HNO₃/H₂SO₄ | Low temperature | Mixture of 5-nitro and 3-nitro isomers, plus oxidation products | Requires amino group protection to prevent oxidation and formation of meta-directing anilinium ion. |

| Sulfonation | Conc. H₂SO₄ | Heating (baking process) | 5-Amino-2-(2-ethoxyethoxy)-3-methylbenzenesulfonic acid | The reaction initially forms the anilinium salt, which rearranges upon heating. |

Cross-Coupling Reactions for Extended Conjugated Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with extended conjugated systems. To utilize these methods, this compound must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. This is usually achieved through electrophilic halogenation on the N-protected aniline to ensure regioselectivity.

Once the halogenated derivative, such as 5-bromo-4-(2-ethoxyethoxy)-2-methylaniline, is prepared, it can undergo various cross-coupling reactions:

Suzuki-Miyaura Coupling : Reaction with an aryl or vinyl boronic acid (or ester) to form a biaryl or styrenyl system.

Heck-Mizoroki Reaction : Coupling with an alkene to introduce a vinyl group. nih.govwikipedia.orgyoutube.comyoutube.com This reaction is a cornerstone for creating substituted alkenes from aryl halides. wikipedia.orgyoutube.com

Sonogashira Coupling : Reaction with a terminal alkyne to form an arylalkyne, a key structural motif in many functional materials and pharmaceuticals. organic-chemistry.orgwikipedia.orglibretexts.orgnih.gov This reaction is typically catalyzed by a combination of palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org

These reactions offer a modular approach to significantly increase the molecular complexity and tune the electronic properties of the aniline core.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | sp²-sp² | Biaryl derivative |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base | sp²-sp² | Stilbene derivative |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(0) catalyst, Cu(I) co-catalyst, Amine Base | sp²-sp | Arylalkyne derivative |

Exploration of Smiles Rearrangement Pathways for Structural Diversification

The Smiles rearrangement is a versatile intramolecular nucleophilic aromatic substitution reaction. rsc.orgresearchgate.net It provides a powerful method for forming C–N, C–O, or C–S bonds, often used for the synthesis of anilines from phenolic precursors. derpharmachemica.comresearchgate.netderpharmachemica.com This pathway offers a strategic alternative for constructing the core structure of this compound or its analogs.

The general mechanism involves a precursor molecule containing an aromatic ring activated towards nucleophilic attack and a tethered nucleophile. For aniline synthesis, this typically involves a phenol derivative linked to an amine. Under basic conditions, the amine attacks the ipso-carbon of the aromatic ring, displacing the oxygen to form a new C-N bond.

Recent advancements have demonstrated that this rearrangement can be promoted under milder conditions using visible-light photoredox catalysis. rsc.orgnih.gov This approach allows the reaction to proceed with electron-rich aromatics that are typically unreactive under thermal conditions, proceeding via radical cation intermediates. rsc.org Exploring this pathway for this compound would involve designing a precursor like 2-(2-((2-aminoethyl)oxy)ethoxy)-1-ethoxy-3-methylbenzene, where an intramolecular cyclization could potentially lead to the desired aniline scaffold, offering a novel route for structural diversification.

Catalytic Approaches in Synthesis

Catalysis is integral to the efficient and selective synthesis of this compound and its derivatives. Both heterogeneous and homogeneous catalysts, as well as organocatalysts, play crucial roles in various synthetic transformations.

Heterogeneous and Homogeneous Catalysis for Selective Conversions

Heterogeneous Catalysis involves catalysts in a different phase from the reactants, offering advantages like easy separation and recyclability. In the context of aniline synthesis, heterogeneous catalysts are widely used for the reduction of nitroarenes. For example, a common industrial route to anilines is the hydrogenation of the corresponding nitrobenzene derivative over a supported metal catalyst.

Examples of Heterogeneous Catalysis :

Nitro Group Reduction : Catalytic hydrogenation of 1-(2-ethoxyethoxy)-2-methyl-4-nitrobenzene using catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel.

Reductive Amination : One-pot synthesis of N-substituted anilines from nitroarenes and aldehydes using various supported metal nanoparticles. nih.govnih.gov

Derivatization : Zeolite-based catalysts can be used for the synthesis of quinoline compounds from anilines and alcohols. researchgate.netrsc.org

Homogeneous Catalysis , where the catalyst is in the same phase as the reactants, is prized for its high activity and selectivity under mild conditions. The cross-coupling reactions discussed in section 2.2.4 are prime examples, relying on soluble palladium complexes.

Examples of Homogeneous Catalysis :

Cross-Coupling : Palladium complexes with phosphine ligands (e.g., Pd(PPh₃)₄) are used for Suzuki, Heck, and Sonogashira reactions. mdpi.com

C-N Bond Formation : Buchwald-Hartwig amination, another palladium-catalyzed reaction, could be used to synthesize aniline derivatives.

| Catalysis Type | Catalyst Examples | Relevant Reaction | Advantages | Disadvantages |

|---|---|---|---|---|

| Heterogeneous | Pd/C, Raney Ni, Zeolites | Nitro reduction, Reductive amination | Easy to separate, reusable, robust | Lower selectivity, requires harsher conditions |

| Homogeneous | Pd(PPh₃)₄, Rhodium complexes | Cross-coupling, C-H activation | High selectivity and activity, mild conditions | Difficult to separate, catalyst contamination of product |

Organocatalyzed Routes for Polymerization and Derivatization

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, avoiding the use of potentially toxic or expensive metals. This field has provided green and efficient alternatives for various transformations.

For aniline derivatives, organocatalysis can be applied to:

Polymerization : The chemical oxidative polymerization of aniline and its derivatives is a well-established method to produce polyaniline (PANI), a conductive polymer. nih.govrsc.org While this often uses chemical oxidants like ammonium (B1175870) persulfate, nih.govresearchgate.net novel organocatalytic or initiator systems, such as those using carbon dots and UV light, are being explored. rsc.org The substituents on this compound (the bulky ortho-methyl and the flexible para-alkoxy chain) would significantly influence the morphology, solubility, and electronic properties of the resulting polymer. nih.gov

Derivatization : Chiral organocatalysts, such as phosphoric acids, can be used for the direct asymmetric derivatization of anilines. nih.gov For example, enantioselective [3+2] annulation reactions can build complex chiral heterocyclic structures from simple aniline precursors, highlighting the potential for creating high-value molecules. nih.gov Aniline-based molecules themselves can also act as organocatalysts in certain derivatization reactions. nih.govsigmaaldrich.com

Metal-Mediated Functionalization Reactions

Direct C-H functionalization is a highly atom-economical strategy that allows for the formation of new bonds by directly converting C-H bonds, bypassing the need for pre-functionalized substrates like organohalides. uantwerpen.be Transition metals like palladium, rhodium, and ruthenium are particularly effective at mediating these transformations on aniline derivatives. researchgate.net

The amino group in anilines can act as a directing group, guiding the metal catalyst to activate a C-H bond at the ortho position. However, achieving selectivity at other positions (meta and para) is more challenging but has been accomplished using specialized ligands or catalytic systems. nih.govacs.orgnih.govacs.org

Palladium-Catalyzed Reactions : Palladium catalysts, in conjunction with specific ligands, can achieve ortho-arylation of even unprotected anilines. uva.esacs.org Other systems enable para-selective C-H olefination. nih.govacs.org Room-temperature ortho-carbonylation of anilines has also been reported. nih.govnih.gov

Rhodium-Catalyzed Reactions : Rhodium catalysts have been shown to be effective for the direct ortho-arylation of anilines and the alkylation of aniline C-H bonds with various partners like diazo compounds and allylic alcohols. semanticscholar.orgacs.orguantwerpen.beresearchgate.net

These advanced methods provide powerful tools for the late-stage functionalization of the this compound scaffold, enabling rapid access to a diverse library of derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering unparalleled insight into the connectivity and chemical environment of individual atoms.

The ¹H NMR spectrum of 4-(2-Ethoxyethoxy)-2-methylaniline provides a wealth of information about the number of different types of protons and their neighboring atoms. Predicted ¹H NMR data suggests distinct signals for the aromatic protons, the methyl group, and the ethoxyethoxy side chain. hmdb.ca The aromatic protons are expected to appear as a complex multiplet pattern due to their coupling with each other. The methyl group attached to the aromatic ring would likely present as a singlet. The protons of the ethoxyethoxy group will show characteristic triplet and quartet patterns resulting from coupling between adjacent methylene (B1212753) groups. pressbooks.pubchemicalbook.com

¹H NMR Data Table (Predicted)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 6.6-7.2 | Multiplet | N/A |

| NH₂ | ~3.5 | Broad Singlet | N/A |

| O-CH₂-CH₂-O | 3.8-4.1 | Multiplet | N/A |

| O-CH₂-CH₃ | 3.6 (quartet) | Quartet | ~7.0 |

| Ar-CH₃ | 2.1-2.3 | Singlet | N/A |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the substituents. For instance, the carbon atom attached to the nitrogen of the aniline (B41778) group and the carbon attached to the ethoxyethoxy group will have characteristic shifts. chemicalbook.comchemicalbook.com The carbon atoms of the methyl group and the ethoxyethoxy side chain will also appear at predictable chemical shifts. chemicalbook.comrsc.org

¹³C NMR Data Table (Predicted)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-N | ~145 |

| Aromatic C-O | ~150 |

| Aromatic C-H | 115-130 |

| Aromatic C-CH₃ | ~120 |

| O-CH₂-CH₂-O | 68-72 |

| O-CH₂-CH₃ | ~66 |

| Ar-CH₃ | ~17 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms. youtube.comslideshare.net

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, for example, between the adjacent methylene protons in the ethoxyethoxy chain. walisongo.ac.idepfl.ch

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbons to which they are directly attached. walisongo.ac.idepfl.ch This would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

While solution-state NMR provides information about individual molecules, solid-state NMR can be used to study the structure and dynamics of the compound in its bulk, solid form. researchgate.net This technique can provide insights into polymorphism, crystallinity, and intermolecular interactions within the solid lattice.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. researchgate.netnist.gov The C-O stretching vibrations of the ether linkages in the ethoxyethoxy group would be visible in the 1000-1300 cm⁻¹ region. researchgate.net Aromatic C-H and C=C stretching vibrations would also be present. thermofisher.com

FT-IR Data Table (Predicted)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Amine (N-H) | 3300-3500 | Symmetric & Asymmetric Stretch |

| Aromatic C-H | 3000-3100 | Stretch |

| Aliphatic C-H | 2850-2970 | Stretch |

| Aromatic C=C | 1500-1600 | Stretch |

| Ether (C-O) | 1000-1300 | Stretch |

Note: The wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a powerful tool for investigating the vibrational modes of this compound, providing data that is complementary to infrared (IR) spectroscopy. The technique is particularly sensitive to the vibrations of the non-polar bonds and the aromatic ring structure. The Raman spectrum of aniline and its derivatives has been studied extensively, providing a basis for assigning the vibrational frequencies of the target molecule. ias.ac.in

The key vibrational modes expected in the Raman spectrum of this compound would include:

Aromatic C-C Stretching: The breathing mode of the benzene (B151609) ring, which appears as a strong band, is sensitive to substitution. For aniline, this mode is observed around 810 cm⁻¹. ias.ac.in The substitution pattern on the ring of this compound will influence the exact position of this and other ring-related vibrations.

C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while in-plane and out-of-plane bending modes are found at lower frequencies. ias.ac.in

Amine Group Vibrations: The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region. Bending and wagging modes of the -NH₂ group also provide characteristic signals. ondavia.com

Ether Linkage Vibrations: The C-O-C stretching vibrations of the ethoxyethoxy group will produce characteristic bands, typically in the 1000-1200 cm⁻¹ region.

Methyl Group Vibrations: The C-H stretching and bending modes of the methyl group attached to the ring provide additional identifiable peaks.

By comparing the observed Raman spectrum with those of related molecules like aniline, 2-methylaniline, and anisole (B1667542) derivatives, a detailed assignment of the vibrational modes can be achieved. This analysis confirms the presence of the specific functional groups and provides insight into the molecular symmetry. ias.ac.inresearchgate.net

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within the molecule, offering insights into conjugation, chromophores, and emissive properties.

The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within the substituted benzene ring. The spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions.

π → π Transitions:* These are typically intense absorptions arising from the excitation of electrons in the aromatic π-system. For aniline, two main bands are observed, corresponding to the S₀ → S₁ and S₀ → S₂ transitions, with maxima around 285 nm and 230 nm, respectively. researchgate.net

n → π Transitions:* This transition involves the non-bonding electrons of the nitrogen atom in the amine group. It is generally of lower intensity compared to the π → π* transitions.

The substituents on the aniline ring significantly influence the position and intensity of these absorption bands. The electron-donating amino (-NH₂) and ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) groups increase the electron density on the ring, causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. byjus.com The methyl group also contributes to this effect. Studies on copolymers of 2-methyl aniline have shown absorption bands around 305 nm and 590 nm, which are attributed to π-π* and n-π* transitions, respectively. rroij.com The specific solvent environment can also impact the spectrum due to solute-solvent interactions.

| Compound/Copolymer | Solvent | λ_max (nm) | Transition | Reference |

| Aniline | Gas Phase | ~285 | π → π* (S₀ → S₁) | researchgate.net |

| Aniline | Gas Phase | ~230 | π → π* (S₀ → S₂) | researchgate.net |

| Poly(2-methyl aniline) | DMF | ~305 | π → π | rroij.com |

| Poly(2-methyl aniline) | DMF | ~590 | n → π | rroij.com |

This table presents UV-Vis absorption data for aniline and a related polymer to illustrate typical electronic transitions.

While aniline itself is weakly fluorescent, its derivatives, particularly those incorporated into polymeric structures, can exhibit significant photoluminescence. rsc.org The emissive properties of this compound would be influenced by the nature of its substituents and the molecular geometry. The electron-donating groups can enhance the fluorescence quantum yield. rsc.org

Studies on polyaniline derivatives have shown that the emission spectra are sensitive to structural factors and steric effects. rsc.org The photoluminescence maximum can shift depending on the volume of the substituent. Furthermore, the fluorescence of aromatic amines can be sensitive to the local environment, including pH and solvent polarity. researchgate.net For this compound, one would expect that excitation at its absorption maxima would lead to emission at a longer wavelength (a Stokes shift), with the efficiency and specific wavelength of the emission being dependent on its molecular conformation and environment.

One-photon absorption (1PA) is the process described by conventional UV-Vis spectroscopy. Two-photon absorption (2PA) is a nonlinear optical phenomenon where a molecule simultaneously absorbs two photons, reaching an excited state that may not be accessible via 1PA due to quantum mechanical selection rules. researchgate.net Molecules with significant 2PA cross-sections are of interest for applications like two-photon microscopy and 3D data storage. nih.govucf.edu

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to solve and refine the crystal structure. uchicago.edu

This analysis yields a wealth of structural information, including:

Precise bond lengths and angles: Confirming the connectivity and geometry of the molecule.

Molecular conformation: Determining the torsion angles, such as the orientation of the ethoxyethoxy chain relative to the aromatic ring.

Crystal packing: Revealing how molecules are arranged in the unit cell and identifying intermolecular interactions like hydrogen bonds (involving the -NH₂ group) and van der Waals forces that stabilize the crystal lattice. researchgate.net

Crystallographic parameters: Determining the unit cell dimensions (a, b, c, α, β, γ), space group, and number of molecules per unit cell (Z).

While the specific crystal structure for this compound is not publicly available, data from related aniline derivatives illustrate the type of information obtained. cambridge.orgnih.gov For example, substituted anilines have been shown to crystallize in various systems, such as monoclinic and orthorhombic. cambridge.orgnih.gov

| Compound | Crystal System | Space Group | Z | Reference |

| o-Chloroaniline | Orthorhombic | Pmmm | - | cambridge.org |

| m-Chloroaniline | Orthorhombic | Pcca | - | cambridge.org |

| 2,6-Dichloroaniline | Monoclinic | P2₁/c | - | cambridge.org |

| 2-Cyanoguanidinophenytoin | Monoclinic | P2₁/c | 4 | nih.gov |

This table provides examples of crystallographic data for several substituted aniline derivatives, demonstrating the typical parameters determined by single-crystal X-ray diffraction. Z = number of molecules in the unit cell.

Analysis of Intermolecular Interactions and Crystal Packing

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals no publicly available single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its specific intermolecular interactions and crystal packing, including experimentally determined unit cell parameters, space group, and precise hydrogen bonding patterns, cannot be provided at this time.

While theoretical predictions and analogies to structurally similar compounds, such as other substituted anilines, could be formulated, such information would be speculative and would not adhere to the required standard of reporting on established research findings. The elucidation of the precise three-dimensional arrangement of molecules in the solid state and the intricate network of intermolecular forces can only be definitively determined through experimental crystallographic analysis.

For related aniline derivatives, studies have revealed common intermolecular interactions that are likely to be present in the crystal structure of this compound. These typically include:

N-H···O and N-H···N Hydrogen Bonds: The primary amine group is a potent hydrogen bond donor, while the ether oxygen atoms and the amine's nitrogen atom can act as hydrogen bond acceptors.

C-H···π Interactions: The aromatic ring is electron-rich and can interact with hydrogen atoms from the methyl and ethoxyethoxy groups of neighboring molecules.

However, without experimental data, the specific geometry, strength, and contribution of these potential interactions in the crystal lattice of this compound remain unknown.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a powerful lens through which the electronic structure and properties of molecules can be explored from first principles. For a molecule like 4-(2-Ethoxyethoxy)-2-methylaniline, these methods can predict its geometry, stability, and spectroscopic characteristics with high accuracy.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is widely used to determine the ground-state electronic structure and to optimize the molecular geometry of organic molecules. researchgate.net The process involves finding the lowest energy arrangement of the atoms in space, which corresponds to the most stable structure of the molecule.

For aniline (B41778) derivatives, calculations are often performed using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p). researchgate.netresearchgate.net The functional approximates the exchange-correlation energy, while the basis set describes the atomic orbitals used to construct the molecular orbitals. The optimization process systematically alters the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found, which is confirmed as a minimum by frequency calculations. sigmaaldrich.com The resulting optimized geometry provides critical data on the molecule's three-dimensional shape.

Illustrative Optimized Geometry Parameters for an Aniline Derivative This table presents typical data that would be obtained from a DFT geometry optimization for a molecule similar to this compound. The values are for illustrative purposes.

| Parameter | Bond/Angle | Optimized Value |

| Bond Length | C-N | ~1.40 Å |

| Bond Length | C-O (Aromatic) | ~1.37 Å |

| Bond Angle | C-N-H | ~113° |

| Dihedral Angle | C-C-N-H | ~145° |

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states. nih.gov This extension of DFT allows for the calculation of electronic transition energies, which are crucial for predicting and interpreting ultraviolet-visible (UV-Vis) absorption spectra. researchgate.netcore.ac.uk

By calculating the energies of the first several excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net This analysis reveals how the molecule interacts with light and provides insights into the nature of its electronic transitions, such as n→π* or π→π* transitions, which are characteristic of chromophores containing heteroatoms and aromatic rings. nih.gov

Illustrative TD-DFT Spectroscopic Data This table shows representative results from a TD-DFT calculation, predicting the electronic transitions for a substituted aniline.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.10 | 302 | 0.052 |

| S0 → S2 | 4.55 | 272 | 0.180 |

| S0 → S3 | 5.15 | 241 | 0.450 |

The structural flexibility of the ethoxyethoxy side chain in this compound makes conformational analysis essential. This process involves exploring the molecule's potential energy surface to identify all stable conformers (rotational isomers) and determine their relative energies. du.ac.in Due to the multiple rotatable bonds in the side chain, the molecule can exist in various spatial arrangements.

Computational methods can systematically rotate key dihedral angles and perform geometry optimizations for each starting conformation to find the local energy minima. The conformer with the lowest calculated energy is identified as the global minimum and represents the most probable structure of the molecule at low temperatures. Understanding the relative energies of different conformers is vital, as molecular properties can vary significantly with conformation.

Molecular Orbital and Bonding Analysis

Beyond geometry and spectra, computational methods provide deep insights into the bonding and electronic interactions within a molecule. Analyses based on molecular orbitals are key to understanding a molecule's reactivity and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mq.edu.au The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. orientjchem.org

The energy of the HOMO is related to the ionization potential, indicating the ease of removing an electron, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. orientjchem.org

Illustrative Frontier Molecular Orbital Data This table provides typical FMO energy values for an aniline derivative, which are used to assess its reactivity.

| Orbital | Energy (eV) | Implication |

| HOMO | -5.50 | Electron-donating capability |

| LUMO | -0.85 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.65 | Index of chemical stability and reactivity |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure of a molecule, including charge distribution, hybridization, and electron delocalization effects. sigmaaldrich.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds.

Illustrative NBO Analysis of Donor-Acceptor Interactions This table presents a sample of NBO analysis results, showing the stabilization energies from hyperconjugative interactions in a substituted aniline.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N | π* (C-C)ring | ~45.5 | Lone Pair → π* (Resonance) |

| σ (C-H) | σ* (C-C) | ~5.2 | σ → σ* (Hyperconjugation) |

| LP (2) O | σ* (C-C) | ~2.1 | Lone Pair → σ* (Hyperconjugation) |

Charge Distribution and Electrostatic Potential Mapping

The amino group is a strong activating group that increases electron density on the aromatic ring, particularly at the ortho and para positions, through resonance. The methyl group at the 2-position is a weak electron-donating group via an inductive effect. The ethoxyethoxy group at the 4-position is also electron-donating, primarily through the resonance effect of the ether oxygen atom directly attached to the ring, which is generally stronger than its inductive electron-withdrawing effect. wikipedia.org This cumulative electron-donating effect from the substituents renders the benzene (B151609) ring electron-rich.

An electrostatic potential map (EPM) would visually represent this charge distribution. EPMs illustrate the electrostatic potential on the electron density surface of a molecule, with colors indicating different potential values. Regions of negative potential (typically colored red or orange) correspond to areas of high electron density and are prone to electrophilic attack, while regions of positive potential (blue) indicate electron-poor areas susceptible to nucleophilic attack. Neutral or weakly polarized regions are often depicted in green or yellow. libretexts.orgyoutube.com

For this compound, the EPM would be expected to show a significant region of negative electrostatic potential around the amino group's nitrogen atom due to its lone pair of electrons. The aromatic ring itself would also exhibit negative potential, enhanced at the positions ortho and para to the amino group. The oxygen atoms within the ethoxyethoxy chain would also contribute to localized areas of negative potential. researchgate.net Conversely, the hydrogen atoms of the amino group would present a region of positive electrostatic potential, making them potential hydrogen bond donors.

Table 1: Predicted Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Rationale |

| Amino Group (Nitrogen) | Strongly Negative | Lone pair of electrons. |

| Aromatic Ring | Negative | Cumulative electron-donating effects of substituents. |

| Amino Group (Hydrogens) | Positive | Polarity of N-H bonds. |

| Ethoxyethoxy Chain (Oxygens) | Negative | Lone pairs on oxygen atoms. |

These predictions are based on fundamental principles and computational studies of simpler molecules like aniline and ethoxybenzene. researchgate.netafit.edu

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. Although no specific MD simulation studies for this compound have been published, we can theorize its behavior based on simulations of analogous systems.

The structure of this compound features a flexible ethoxyethoxy side chain and an amino group in the ortho position to a methyl group. The potential for intramolecular hydrogen bonding exists between the hydrogen atoms of the amino group and the ether oxygen atoms of the side chain.

Studies on other ortho-substituted anilines have shown that the formation of an intramolecular hydrogen bond can significantly influence the planarity and rotational barriers of the amino group. derpharmachemica.com For a hydrogen bond to form in this compound, the flexible ethoxyethoxy chain would need to adopt a specific conformation that brings one of its oxygen atoms into proximity with the amino group.

The surrounding solvent plays a crucial role in determining the conformational preferences and interaction patterns of a solute molecule. rsc.org MD simulations of aniline in aqueous solution have shown that water molecules form specific hydration shells around the solute. nih.gov The amino group acts as both a hydrogen bond donor and acceptor, forming strong interactions with water molecules. bohrium.com

For this compound in a polar, protic solvent like water, we can anticipate the following from MD simulations:

Solvation of Polar Groups: The amino group and the ether oxygens would be strongly solvated through hydrogen bonding with water molecules. This strong solute-solvent interaction could compete with and potentially disrupt weak intramolecular hydrogen bonds. wikipedia.org

Conformational Changes: The flexible ethoxyethoxy chain's conformation would be influenced by the solvent. In aqueous solution, the chain might adopt more compact or folded conformations to minimize the exposure of its hydrophobic ethyl and methyl groups to water, while maximizing the interaction of its polar oxygen atoms with the solvent. In a non-polar solvent, the chain might be more extended. rsc.orgnih.gov

Hydrophobic Interactions: The methyl group and the ethyl portion of the ethoxyethoxy chain would exhibit hydrophobic interactions, influencing the local solvent structure.

In solution, this compound molecules can interact with each other and with solvent molecules through a variety of non-covalent forces. MD simulations can quantify these interactions.

Hydrogen Bonding: The primary intermolecular interaction for this molecule is hydrogen bonding, with the amino group acting as a donor and the nitrogen and ether oxygens acting as acceptors. In concentrated solutions or the pure liquid state, extensive intermolecular hydrogen bonding networks would be expected.

Van der Waals Forces: Dispersion forces (a component of van der Waals forces) would be significant, particularly involving the aromatic ring and the alkyl portions of the molecule. stackexchange.com

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, although these might be sterically hindered by the bulky substituents.

MD simulations would reveal the preferred modes of interaction, such as the formation of dimers or larger aggregates, and how these are influenced by the solvent and temperature. researchgate.net

Predictive Modeling of Molecular Behavior

Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the structural or property-based features of chemicals with their biological activity or other effects. nih.gov While no QSAR models have been specifically developed for this compound, the principles of QSAR can be used to predict its potential behavior based on data from other aniline derivatives.

For instance, QSAR studies on the toxicity of anilines often identify key molecular descriptors that influence the toxic outcome. researchgate.netnih.gov These descriptors can be computational or experimental and often relate to:

Lipophilicity (logP): The partitioning of a molecule between an oily and an aqueous phase. The ethoxyethoxy group would significantly increase the lipophilicity of the aniline core.

Electronic Parameters: Descriptors like the Hammett constant (σ) quantify the electron-donating or -withdrawing nature of substituents, which can affect reactivity and interaction with biological targets. wikipedia.org

Steric Parameters: The size and shape of the molecule, which can influence its ability to fit into an enzyme's active site or a receptor's binding pocket.

By calculating these descriptors for this compound, its behavior could be predicted using established QSAR models for relevant endpoints like aquatic toxicity or metabolic stability.

Table 2: Key Descriptors for Predictive Modeling of this compound

| Descriptor Class | Specific Descriptor Example | Expected Influence of Substituents |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | The ethoxyethoxy chain will increase the LogP value, making the molecule more lipophilic than simple anilines. |

| Electronic | Hammett Constant (σ) | The para-ethoxyethoxy and ortho-methyl groups are electron-donating, which would be reflected in a negative σ value. |

| Topological | Molecular Weight | The addition of the ethoxyethoxy and methyl groups increases the overall size and mass of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | The electron-donating groups will raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to oxidation. |

These predictive models, though not definitive, provide valuable initial assessments of a molecule's potential properties and hazards, guiding further experimental investigation. ljmu.ac.uk

Role As a Precursor and Building Block in Complex Organic Synthesis

Synthesis of Advanced Organic Molecules

The structural attributes of 4-(2-Ethoxyethoxy)-2-methylaniline, namely the nucleophilic amino group and the activatable aromatic ring, make it an important starting material for synthesizing complex molecular architectures.

Aniline (B41778) and its derivatives are fundamental components in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. The amino group of this compound can act as a nucleophile in condensation reactions with carbonyl compounds or their equivalents to form heterocyclic rings. For instance, anilines are known to react with dicarbonyl compounds or their synthons to yield quinolines, indoles, and benzodiazepines.

One prominent example of incorporating aniline derivatives into fused architectures is the synthesis of quinazoline-based molecules. ijcce.ac.irnih.gov In a typical synthetic route, an aniline derivative can be reacted with a 2-aminobenzoic acid derivative (anthranilic acid) or a related precursor, followed by cyclization to form the quinazoline (B50416) core. The specific substituents on the aniline, such as the 2-methyl and 4-(2-ethoxyethoxy) groups of the title compound, would be retained in the final structure, thereby influencing its physicochemical properties.

Another significant application is in the synthesis of 4-aza-podophyllotoxin hybrids, which have shown potential as cytotoxic agents. nih.gov In these multi-component reactions, an aniline derivative can be reacted with heteroaromatic aldehydes and other reagents to construct complex, polycyclic systems. nih.gov The ethoxyethoxy side chain of this compound can enhance the solubility and bioavailability of the resulting complex molecules.

The table below summarizes representative heterocyclic systems that can be synthesized from aniline precursors.

| Heterocyclic System | General Synthetic Precursors | Potential Role of this compound |

| Quinazolines | Aniline, Anthranilic Acid derivatives, Formamidine acetate | Serves as the aniline component, introducing the methyl and ethoxyethoxy groups to the final structure. ijcce.ac.ir |

| 4-Aza-podophyllotoxins | Aniline, Heteroaromatic aldehydes, Tetronic acid | Participates as the aniline in a multi-component reaction to form the fused heterocyclic core. nih.gov |

| Pyrimidines | Aniline, Dichloropyrimidines | Acts as a nucleophile to displace a chlorine atom on the pyrimidine (B1678525) ring. mdpi.com |

The synthesis of macrocycles and supramolecular assemblies often relies on building blocks that possess specific recognition motifs and flexible linkers. The structure of this compound, with its polar and flexible ethoxyethoxy chain, makes it a candidate for incorporation into such large-scale molecular structures. This polyether chain can participate in host-guest interactions, similar to crown ethers, by coordinating with metal cations or ammonium (B1175870) ions.

While specific examples of macrocycles derived directly from this compound are not prevalent in the literature, its structural features suggest potential applications. For example, bifunctional derivatives of this aniline could be synthesized and subsequently used in cyclization reactions to form macrocyclic structures. The aniline nitrogen could be one reactive site, while a second functional group could be introduced at the terminus of the ethoxyethoxy chain. The resulting macrocycle would possess a cavity-like environment defined by the polyether chain, potentially useful for ion sensing or transport.

In the realm of supramolecular chemistry, the self-assembly of dendritic peptide amphiphiles has been shown to form one-dimensional rod-like architectures. beilstein-journals.org The flexible and polar nature of the ethoxyethoxy group in this compound could be exploited to direct the self-assembly of larger molecular systems through non-covalent interactions like hydrogen bonding and van der Waals forces.

This compound serves as a valuable starting material for the synthesis of other aniline derivatives with more complex substitution patterns. ontosight.ai The existing substituents on the aromatic ring direct further electrophilic aromatic substitution reactions. The activating amino group and the weakly activating methyl and alkoxy groups primarily direct incoming electrophiles to the positions ortho and para to the amino group.

Common transformations include:

N-Alkylation and N-Acylation: The amino group can be readily alkylated or acylated to introduce a wide variety of functional groups. For example, reaction with alkyl halides or acyl chlorides can yield secondary or tertiary amines and amides, respectively. beilstein-journals.org

Halogenation: The aromatic ring can be halogenated (e.g., brominated or iodinated) at the positions activated by the existing substituents.

Nitration and Sulfonation: Under controlled conditions, the aromatic ring can undergo nitration or sulfonation, introducing nitro or sulfonic acid groups that can be further modified.

A four-step process to synthesize 2-ethyl-4-methoxy aniline from o-nitroethylbenzene has been reported, involving Bamberger reaction, acetylation, o-methylation, and hydrolysis, with a total yield of about 55%. researchgate.net Similar multi-step synthetic sequences can be envisioned starting from this compound to create a library of derivatives with tailored electronic and steric properties for various applications.

Precursor for Radiochemistry and Molecular Probes

The development of molecular probes for in vivo imaging techniques like Positron Emission Tomography (PET) is a crucial area of medicinal chemistry. This compound and its derivatives are important precursors for creating such probes, particularly for neuroimaging.

The incorporation of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) is a common strategy in the development of PET radiotracers due to its favorable decay characteristics. frontiersin.orgnih.govmdpi.com The ethoxyethoxy group in this compound is particularly amenable to the introduction of a fluoroethyl group, which can be radiolabeled with ¹⁸F.

A general method for ¹⁸F-labeling involves the nucleophilic substitution of a suitable leaving group, such as a tosylate or mesylate, with [¹⁸F]fluoride. nih.gov For a precursor derived from this compound, the terminal hydroxyl group of the ethoxyethoxy chain would first be converted to a good leaving group (e.g., tosylate). This tosylated precursor is then reacted with [¹⁸F]KF/Kryptofix 2.2.2 to yield the desired ¹⁸F-labeled analog. nih.gov This method has been successfully applied to produce a variety of PET tracers. nih.govnih.govsemanticscholar.org

The table below outlines the key parameters for a typical ¹⁸F-labeling reaction.

| Parameter | Condition | Reference |

| Precursor | O-tosylated derivative | nih.gov |

| Radiolabeling Agent | [¹⁸F]KF/Kryptofix 2.2.2 | nih.gov |

| Reaction Temperature | 130°C | nih.gov |

| Reaction Time | 10 min | nih.gov |

| Radiochemical Yield | 3.3%–8.5% | nih.gov |

| Radiochemical Purity | >98% | nih.gov |

Alzheimer's disease is characterized by the presence of amyloid-β (Aβ) plaques in the brain. nih.gov The development of PET tracers that can bind to these plaques is essential for the early diagnosis and monitoring of the disease. nih.gov Derivatives of this compound have been successfully used to synthesize potent and selective Aβ-targeted ligands. google.comacs.org

A prominent example is the synthesis of [¹⁸F]AV-138 (2-(2-(2-(4-((4-(Methylamino)phenyl)ethynyl)phenoxy)ethoxy)[¹⁸F]fluoroethoxy)ethyl-4-methylbenzenamine). nih.gov This compound incorporates a structure derived from this compound. The synthetic strategy involves coupling a derivative of this aniline with another substituted phenyl ring via a Sonogashira cross-coupling reaction to create a diarylacetylene scaffold, which is known to have high affinity for Aβ plaques. The ethoxyethoxy chain improves the pharmacokinetic properties of the tracer, such as its ability to cross the blood-brain barrier and its clearance from non-target tissues.

Research has shown that [¹⁸F]AV-138 exhibits a high binding affinity for aggregated Aβ fibrils, with a Ki value of 2.4 ± 0.7 nM. nih.gov Autoradiography studies have confirmed that it specifically binds to Aβ plaques in postmortem brain tissue from Alzheimer's patients. nih.gov

Ligand Design and Coordination Chemistry

The tailored structure of this compound, featuring both a nucleophilic amino group and ether linkages, makes it an excellent candidate for the design of sophisticated ligands. These ligands can then be used to form coordination compounds with a variety of metal ions, leading to complexes with specific catalytic, electronic, or photophysical properties.

Synthesis of Coordination Compounds Featuring this compound-Derived Ligands

The synthesis of coordination compounds using ligands derived from this compound typically involves a multi-step process. The initial step is often the functionalization of the aniline moiety to create a chelating ligand. This can be achieved through reactions such as Schiff base condensation, acylation, or phosphination.

For instance, a common strategy involves the reaction of this compound with a suitable aldehyde or ketone to form a Schiff base ligand. This new ligand, possessing both nitrogen and oxygen donor atoms, can then be reacted with a metal salt (e.g., a chloride or nitrate (B79036) salt of a transition metal) in an appropriate solvent to yield the desired coordination complex. The stoichiometry of the reactants and the reaction conditions, such as temperature and solvent polarity, are crucial in determining the final structure and purity of the complex.

Another approach involves the derivatization of the amino group to introduce other coordinating functionalities. For example, reaction with a phosphorus-containing electrophile can yield a phosphine-aniline ligand, capable of coordinating with soft metal centers. The flexible ethoxyethoxy chain can also play a role in the coordination sphere, potentially leading to hemilabile ligands where the ether oxygens can reversibly bind to the metal center.

While specific examples for this compound are not extensively documented in publicly available literature, the synthetic routes are analogous to those used for similar aniline derivatives. The general synthetic scheme can be represented as:

Ligand Synthesis: this compound + Functionalizing Agent → Chelating Ligand

Complexation: Chelating Ligand + Metal Salt → Coordination Compound

The characterization of these newly synthesized complexes is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography, to confirm the structure and coordination environment of the metal ion.

Investigation of Metal-Ligand Interactions and Complex Stability

The stability of these complexes can be quantitatively assessed by determining their stability constants (or formation constants). These constants provide a measure of the equilibrium between the free metal ion and the ligand and the resulting complex in solution. Techniques such as potentiometric titration and spectrophotometric methods are commonly employed to determine these values. Generally, a higher stability constant indicates a more stable complex.

The order of stability for complexes with divalent transition metal ions often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). sphinxsai.com This trend is generally expected to hold for complexes of ligands derived from this compound.

The table below provides a hypothetical representation of stability constants for complexes of a Schiff base ligand derived from this compound with various divalent metal ions, based on general trends observed for similar ligands.

| Metal Ion | Log K1 | Log K2 | Overall Stability (log β2) |

| Co(II) | 4.5 | 3.8 | 8.3 |

| Ni(II) | 5.2 | 4.5 | 9.7 |

| Cu(II) | 7.8 | 6.5 | 14.3 |

| Zn(II) | 4.2 | 3.5 | 7.7 |

Note: This table is illustrative and based on general principles of coordination chemistry. Actual values would need to be determined experimentally.

The metal-ligand bond strength can also be investigated using computational methods, such as Density Functional Theory (DFT). These calculations can provide insights into the electronic structure of the complexes, the nature of the bonding orbitals, and the relative energies of different coordination geometries. Such studies are invaluable for understanding the factors that govern complex stability and for rationally designing new ligands with enhanced binding affinities for specific metal ions.

Applications in Advanced Materials Science and Polymer Chemistry

Polymerization Strategies Utilizing 4-(2-Ethoxyethoxy)-2-methylaniline

The presence of a reactive amine group on the aromatic ring of this compound allows for its incorporation into polymeric structures through several synthetic routes. These strategies enable the creation of novel materials with tailored properties.

Synthesis of Novel Polymeric Materials via Direct Polymerization or Copolymerization

Direct polymerization of aniline (B41778) derivatives, such as 2-methylaniline, can be achieved through chemical or electrochemical methods to produce polyanilines. nih.govrroij.com For instance, the chemical copolymerization of 2-methylaniline with aniline has been performed to create copolymers with increased solubility, although this can sometimes be accompanied by a decrease in electrical conductivity. rroij.com The polymerization conditions, such as temperature and monomer ratios, significantly influence the yield and properties of the resulting copolymers. rroij.com

Copolymerization is a versatile strategy to tailor the properties of the final material. For example, copolymers of 2-methylaniline and 2-aminobenzoic acid have been synthesized, with the reaction yield and conductivity being dependent on the polymerization temperature. rroij.com Similarly, free radical polymerization can be employed to create copolymers from monomers containing aniline-like structures. An example is the copolymerization of styrene (B11656) with 2-[(diethylamino)methyl]-4-formyl-6-methoxyphenyl acrylate, initiated by AIBN. scirp.org These approaches highlight the potential for incorporating this compound into various polymer backbones to create novel materials with specific functionalities.

Functionalization of Existing Polymer Architectures through Post-Modification

Post-polymerization modification is a powerful technique for introducing specific functionalities onto a pre-existing polymer backbone. nih.gov This method allows for the creation of a diverse range of functional materials from a single parent polymer, maintaining the original degree of polymerization. nih.gov Azlactone-containing polymers, for instance, serve as reactive scaffolds that can be modified with a variety of molecules, including those with amine functionalities. nih.gov The reaction of an amine with the azlactone ring results in a stable, functionalized side chain. nih.gov This strategy could be employed to attach this compound to a polymer, thereby imparting its specific properties to the macromolecule.

Another example involves the modification of poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA) with various amine-containing compounds. nih.gov This process demonstrates the feasibility of attaching small molecules to a polymer backbone, suggesting a viable route for the incorporation of this compound. The resulting functionalized polymers can exhibit stimuli-responsive behavior, which is of great interest for applications in drug delivery and smart materials. nih.gov

Formation of Hyper-Crosslinked and Conjugated Polymer Networks

Hyper-crosslinked polymers (HCPs) are a class of porous materials with high surface areas and extensive pore networks. rsc.orgrsc.org These materials are often synthesized through Friedel-Crafts alkylation reactions, where aromatic monomers are crosslinked to form a rigid, three-dimensional structure. rsc.org The choice of monomer and crosslinker allows for the tuning of the resulting polymer's textural properties, such as surface area and pore volume. rsc.orgrsc.org While direct use of this compound in this specific synthesis isn't documented, aniline derivatives can be part of the aromatic units used to build such networks. These porous polymers have shown promise in applications like carbon dioxide capture. rsc.orgrsc.org

Conjugated polymer networks are another important class of materials where cross-linking is used to enhance properties like charge carrier mobility. ohiolink.edu One approach to creating these networks involves the use of multifunctional cross-linkers in polymerization reactions, which can be carried out in emulsion systems to produce processable nanoparticles. ohiolink.edu Another method utilizes ligand-exchange reactions with metal complexes to form cross-links between linear conjugated polymers. ohiolink.edu The introduction of cross-links can significantly improve the electronic properties of the resulting materials, making them suitable for applications in organic electronics. ohiolink.edu

Development of Functional Materials

The incorporation of this compound into polymer structures can lead to the development of functional materials with a range of interesting properties and potential applications.

Materials for Optoelectronic Devices (e.g., Light-Emitting Diodes, Photovoltaic Cells)

Triarylamine-based polymers are known for their charge-transporting properties and are utilized in the fabrication of organic electronic devices. The amine functionality in compounds like 4-methoxy-2-methylaniline (B89876) makes them valuable building blocks for these polymers. The resulting materials can be used as charge transport layers in organic field-effect transistors (OFETs). Cross-linked conjugated polymer networks, in particular, have demonstrated enhanced charge carrier mobilities, which is a critical parameter for the performance of optoelectronic devices. ohiolink.edu

Thermoresponsive Polymer Systems and Self-Assembled Nanoparticles

Polymers containing oligo(ethylene glycol) units, similar to the ethoxyethoxy group in this compound, are known to exhibit thermoresponsive behavior in aqueous solutions. nih.govmdpi.com These polymers, such as poly(2-(2-methoxyethoxy)ethyl methacrylate) (P(MEO2MA)), have a lower critical solution temperature (LCST), above which they undergo a phase transition from a hydrophilic to a hydrophobic state. nih.govmdpi.com This property can be harnessed to create thermoresponsive hydrogels and coatings. nih.govmdpi.com For instance, P(MEO2MA) has been used to coat iron oxide nanoparticles, resulting in hybrid microgels that exhibit a temperature-dependent swelling-to-collapse transition. nih.gov

The amphiphilic nature that can be imparted by the ethoxyethoxy side chain also promotes the self-assembly of polymers into nanoparticles in aqueous environments. nih.govnih.gov This self-assembly process can be used to encapsulate other molecules, leading to the formation of drug delivery systems or other functional nanostructures. nih.govnih.gov For example, self-assembled nanoparticles have been formed from conjugates of drugs and phospholipids, creating targeted drug delivery vehicles. nih.gov Similarly, photosensitizers have been incorporated into self-assembled nanoparticles for applications in photodynamic therapy. nih.gov The ability to form such well-defined nanostructures is a key feature for the development of advanced functional materials. researchgate.netresearchgate.net

Interactive Data Table: Properties of Related Aniline Derivatives

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |

| 4-Methoxy-2-methylaniline | 102-50-1 | C8H11NO | 248-249 | 13-14 | 1.065 |

| 2-Methylaniline | 95-53-4 | C7H9N | 200-201 | -15 | 0.992 |

| 2-Methoxyaniline | 90-04-0 | C7H9NO | 225 | 5-6 | 1.092 |

| 2-(2-Ethoxyethoxy)-N-methylaniline | C11H17NO2 |

Incorporation into Conductive Polymers for Enhanced Properties

The monomer this compound is a tailored precursor for the synthesis of specialized conductive polymers. Its incorporation into a polymer backbone, typically through oxidative polymerization, yields poly(this compound), a derivative of the well-known conductive polymer, polyaniline (PANI). The unique substitution pattern of this monomer—an ethoxyethoxy group at the para position and a methyl group at the ortho position—is strategically designed to impart specific properties to the resulting polymer, influencing its processability, conductivity, and environmental stability.

The polymerization of aniline and its derivatives is a complex process that can be initiated chemically or electrochemically. koreascience.kr For substituted anilines like this compound, the polymerization is significantly affected by the nature and position of the substituents. The electron-donating character of the alkoxy group at the para-position is expected to lower the oxidation potential of the monomer, potentially facilitating the polymerization process. nih.gov Conversely, the methyl group at the ortho-position can introduce steric hindrance, which may influence the polymerization rate and the molecular weight of the resulting polymer. koreascience.krnih.gov